Product packaging for 5-Azaspiro[2.3]hexane hydrochloride(Cat. No.:CAS No. 1536169-63-7)

5-Azaspiro[2.3]hexane hydrochloride

Cat. No.: B2456867
CAS No.: 1536169-63-7
M. Wt: 119.59
InChI Key: HETOHROBGANLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Azaspiro[2.3]hexane hydrochloride is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClN B2456867 5-Azaspiro[2.3]hexane hydrochloride CAS No. 1536169-63-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.3]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-5(1)3-6-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETOHROBGANLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536169-63-7
Record name 5-azaspiro[2.3]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Overview of 5 Azaspiro 2.3 Hexane Hydrochloride Research: Academic and Therapeutic Relevance

Contextualization within Spirocyclic Systems Research

The study of 5-Azaspiro[2.3]hexane hydrochloride is deeply rooted in the broader investigation of spirocyclic systems, which have become increasingly important in modern medicinal chemistry.

Spirocyclic scaffolds, characterized by two rings connected by a single common atom, are increasingly utilized in drug discovery due to their inherent three-dimensionality and structural novelty. nih.gov The spiro[2.3]hexane motif, containing a cyclopropane (B1198618) and a cyclobutane (B1203170) ring, is a prime example of a strained spiro heterocycle that has attracted considerable interest. rsc.org

Key attributes of spiro[2.3]hexane scaffolds in drug design include:

Three-Dimensionality : As medicinal chemistry moves away from flat, aromatic structures, the defined three-dimensional geometry of spirocycles offers a way to explore new chemical space. rsc.orgresearchgate.net This can lead to improved target selectivity and potency. bldpharm.com

Bioisosterism : Strained spiro heterocycles are investigated as potential non-classical bioisosteres for common cyclic motifs, such as piperidine (B6355638) or aromatic rings. rsc.orgresearchgate.net This "scaffold hopping" strategy can improve the physicochemical properties of a lead compound, including metabolic stability and lipophilicity. rsc.orgbldpharm.com

Conformational Restriction : The rigid nature of the spiro[2.3]hexane scaffold helps to "freeze" molecules into specific conformations. beilstein-journals.orgnih.gov This can be advantageous for enhancing binding affinity to biological targets by reducing the entropic penalty of binding. nih.gov For instance, derivatives have been designed as conformationally restricted analogues of the neurotransmitter L-glutamic acid. beilstein-journals.orgnih.gov

Novelty and Intellectual Property : The unique structures provided by spiro scaffolds offer opportunities to create novel drug candidates, thereby navigating a less crowded intellectual property landscape. researchgate.net

The inclusion of a cyclopropane ring, the sixth most common ring found in medicines, further highlights the relevance of this particular spiro-system. rsc.org

In medicinal chemistry, the choice of a spirocyclic scaffold can significantly influence a molecule's properties. When comparing spiro[2.3]hexanes to their larger homologues, such as spiro[3.3]heptanes, several key differences emerge.

FeatureSpiro[2.3]hexaneLarger Spirocyclic Homologues (e.g., Spiro[3.3]heptane)
Ring Strain Higher due to the presence of cyclopropane and cyclobutane rings.Generally lower ring strain.
Structural Rigidity Highly rigid, offering well-defined substituent vectors.More conformational flexibility, though still constrained compared to open-chain systems.
Chemical Space Occupies a denser, more compact molecular space. researchgate.netOccupies a larger, more extended chemical space.
Synthetic Accessibility Synthesis can be challenging due to high ring strain. beilstein-journals.orgSynthetic routes are often more established and may offer higher yields.
Exit Vector Geometry Provides highly predictable exit vectors for substituents, which is crucial for precise drug design. researchgate.netresearchgate.netAlso provides defined exit vectors, with a particular focus in recent years on the spiro[3.3]heptane motif. researchgate.netresearchgate.net

The development of strained spiro-heterocycles has largely focused on motifs containing at least one four-membered ring, like spiro[3.3]heptane, which provide predictable exit vectors. researchgate.netresearchgate.net Spiro[2.3]hexanes, as their "contracted" counterparts, have gained significant interest due to their high ring strain and potential as versatile compounds in organic synthesis. researchgate.net

Evolution of Research Interest in this compound and Related Structures

Research into 5-Azaspiro[2.3]hexane and its derivatives has evolved from fundamental synthetic explorations to targeted applications in medicinal chemistry. A significant area of investigation involves the design of these compounds as conformationally "frozen" analogues of important biomolecules. beilstein-journals.orgnih.gov

A notable example is the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as analogues of L-glutamic acid. beilstein-journals.orgnih.gov L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system and is implicated in a variety of neurological disorders, including schizophrenia, depression, and neurodegenerative diseases like Parkinson's and Alzheimer's. beilstein-journals.orgnih.govresearchgate.net By incorporating the spiro[2.3]hexane moiety, researchers aim to limit the conformational flexibility of the molecule, potentially leading to more potent and selective ligands for glutamate (B1630785) receptors. beilstein-journals.orgnih.gov

The synthesis of these complex structures is challenging, often requiring multi-step processes. A key reaction is the diastereoselective rhodium-catalyzed cyclopropanation to create the spiro junction. beilstein-journals.orgnih.gov

Furthermore, related structures such as 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride have been investigated for their potential biological activities, including antimicrobial and anticancer properties. The unique spirocyclic structure is thought to enable interaction with specific binding sites on proteins and enzymes, potentially inhibiting their function.

Synthetic Methodologies for 5 Azaspiro 2.3 Hexane Hydrochloride and Its Derivatives

Strategic Approaches to the 5-Azaspiro[2.3]hexane Core

The assembly of the 5-azaspiro[2.3]hexane core is a significant undertaking that requires careful planning. The principal difficulty lies in the creation of the spirocyclic junction connecting the three-membered cyclopropane (B1198618) ring with the four-membered azetidine (B1206935) ring. Synthetic strategies generally fall into two main categories: the sequential construction of one ring followed by the formation of the second, or a convergent approach where precursors to both rings are coupled.

Cyclopropanation Reactions for Spiro[2.3]hexane Scaffold Construction

A prevalent strategy for constructing the spiro[2.3]hexane framework involves the cyclopropanation of an exocyclic methylene (B1212753) group attached to a pre-formed azetidine ring. Various metal-catalyzed and ylide-based reactions have been successfully employed to achieve this transformation, each offering distinct advantages in terms of stereoselectivity and substrate scope.

Rhodium-catalyzed cyclopropanation is a powerful and widely utilized method for the synthesis of cyclopropanes from diazo compounds and alkenes. In the context of 5-azaspiro[2.3]hexane synthesis, this reaction is particularly valuable for its ability to control diastereoselectivity. The reaction typically involves the treatment of an azetidine precursor bearing a terminal olefin with a diazoacetate in the presence of a rhodium catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄).

The diastereoselectivity of this reaction is a critical aspect, often leading to a mixture of cis and trans isomers with respect to the substituents on the newly formed cyclopropane ring. The choice of catalyst, solvent, and reaction conditions can significantly influence the diastereomeric ratio. For instance, computational studies have been employed to understand the stereoselectivity, which is often controlled by the specific interactions within the chiral pocket of the catalyst.

Key Research Findings in Rhodium-Catalyzed Cyclopropanation:

CatalystSubstrateReagentDiastereomeric Ratio (trans:cis)YieldReference
Rh₂(OAc)₄Azetidine-derived terminal olefinEthyl diazoacetateVaries, often favoring transModerate to Good
Rh₂(S-pPhTPCP)₄Unsymmetrical azacyclomethylidenesDonor/acceptor carbenesHighHigh

The Corey–Chaikovsky reaction provides an alternative and effective method for cyclopropanation, particularly for the conversion of α,β-unsaturated carbonyl compounds into cyclopropyl (B3062369) ketones or esters. This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide (Corey's ylide) or dimethylsulfonium methylide.

In the synthesis of 5-azaspiro[2.3]hexane precursors, an azetidinone with an exocyclic α,β-unsaturated ester moiety can be treated with a sulfur ylide. The reaction proceeds via a nucleophilic attack of the ylide on the β-carbon of the unsaturated system, followed by an intramolecular displacement of the sulfonium group to form the cyclopropane ring. A key feature of this reaction is its diastereoselectivity, which often favors the formation of the trans substituted cyclopropane.

Illustrative Application of the Corey-Chaikovsky Reaction:

Substrate TypeSulfur YlideProduct TypeKey FeatureReference
Azetidinone with exocyclic α,β-unsaturated esterDimethylsulfoxonium methylideSpiro[2.3]hexane-fused azetidinoneDiastereoselective formation of the cyclopropane ring
Isatin-derived enonesSulfur ylidesSpirocyclopropyl oxindolesAccess to complex spirocyclic systems

Zinc-mediated cyclopropanation, most notably the Simmons-Smith reaction and its modifications, offers a reliable method for converting alkenes into cyclopropanes. This reaction typically employs a diiodomethane (B129776) and a zinc-copper couple (Zn-Cu) or diethylzinc (B1219324) (Et₂Zn) to generate a zinc carbenoid species.

For the synthesis of the 5-azaspiro[2.3]hexane core, an azetidine precursor containing an exocyclic double bond can be subjected to Simmons-Smith conditions. The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. This method is particularly useful for the late-stage introduction of the cyclopropane ring onto a complex azetidine scaffold. Recent developments have also shown that zinc dust can mediate the cross-electrophile coupling of 1,3-dimesylates to form cyclopropanes under mild conditions, offering a potential alternative route.

Examples of Zinc-Mediated Cyclopropanation Conditions:

ReagentsSubstrateKey AdvantageReference
CH₂I₂ / Zn-CuAzetidine with exocyclic alkeneStereospecificity
Zinc dust / MgBr₂1,3-dimesylate precursorMild reaction conditions, late-stage modification

Copper catalysts are also effective in promoting cyclopropanation reactions, often using diazo compounds as the carbene source. Both intramolecular and intermolecular versions of this reaction have been developed. In the context of 5-azaspiro[2.3]hexane synthesis, an intramolecular copper-catalyzed cyclopropanation of a suitably functionalized azetidine precursor can be a powerful strategy.

This approach involves an azetidine derivative containing both an alkene and a diazoacetate moiety. Upon treatment with a copper catalyst, a copper carbene intermediate is formed, which then undergoes an intramolecular cyclization to construct the spiro[2.3]hexane framework. This method can offer high levels of diastereoselectivity and is advantageous due to its atom and step economy.

Overview of Copper-Catalyzed Cyclopropanation:

Reaction TypeCatalystSubstrateProductKey FeatureReference
IntramolecularCu(II) saltsDistal olefinic acetate (B1210297)Cyclopropane-fused γ-lactonesHigh atom- and step-economy, excellent diastereoselectivity

Ring-Closing Strategies for the Azetidine Moiety

The formation of the four-membered azetidine ring is another critical step in the synthesis of the 5-azaspiro[2.3]hexane core. Various ring-closing strategies have been employed, often involving intramolecular cyclization of a suitably functionalized acyclic precursor that already contains the cyclopropane moiety or a precursor to it.

One common approach involves the intramolecular nucleophilic substitution of a γ-amino halide or sulfonate. For instance, a 3-amino-3-(cyclopropyl)propyl derivative with a good leaving group at the 1-position can undergo base-mediated cyclization to form the 5-azaspiro[2.3]hexane ring system.

More advanced strategies include:

Intramolecular C-C Bond Formation: This can be achieved through methods like N-H insertion followed by a cyclization cascade. For example, the reaction of a diazo compound can lead to an N-H insertion product, which then

Petasis Reagent Applications in Methyleneazetidine Synthesis

The Petasis reagent, bis(cyclopentadienyl)dimethyltitanium (Cp₂Ti(CH₃)₂), is a valuable tool for the olefination of carbonyl compounds, converting them into terminal alkenes. synarchive.comwikipedia.org In the synthesis of precursors for 5-azaspiro[2.3]hexane derivatives, the Petasis reagent has been successfully used to convert a 3-azetidinone intermediate into a methyleneazetidine. This reaction is crucial as the resulting exocyclic double bond serves as a handle for subsequent cyclopropanation. The reaction, when carried out in toluene (B28343) at elevated temperatures (70–90 °C) in the dark for 2 hours, afforded the desired methylene derivative in a 58% yield. researchgate.net This method provides a reliable route to the key olefin precursor necessary for the construction of the spirocyclic system.

Tebbe Reagent in Olefin Synthesis for Cyclopropanation Precursors

The Tebbe reagent, another titanium-based organometallic compound, is also employed for the methylenation of carbonyls. wikipedia.org It has been investigated as an alternative to the Petasis reagent for the synthesis of the same methyleneazetidine intermediate from a 3-azetidinone. nih.gov However, the Tebbe reaction proved to be more temperamental in this specific application. researchgate.netnih.gov While it was successful on a small scale (50 mg), yielding the desired olefin in 37% yield, attempts to scale up the reaction (to 400 mg) were unsuccessful, resulting in no conversion to the desired product. researchgate.net The reaction conditions involved treating the ketone with the Tebbe reagent (0.5 M in toluene) in the presence of pyridine and tetrahydrofuran (THF), with the temperature ranging from -40 °C to room temperature. researchgate.net

Horner–Wadsworth–Emmons Reaction in Intermediate Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comalfa-chemistry.com In the context of synthesizing 5-azaspiro[2.3]hexane derivatives, the HWE reaction has been instrumental in the preparation of a key intermediate. Specifically, it was used to transform a 3-azetidinone derivative into an α,β-unsaturated ester. nih.gov This reaction, utilizing triethyl phosphonoacetate and sodium hydride (NaH) in THF, proceeded with high stereoselectivity, yielding the single (E)-isomer in 68% yield after purification. researchgate.netnih.gov This intermediate, containing a reactive double bond, is a precursor for further transformations, such as cyclopropanation, to build the spirocyclic core. nih.gov

Interactive Table: Comparison of Olefination Methods for Azetidinone Intermediate

ReagentReaction ConditionsProductYieldScale
Petasis ReagentToluene, 70–90 °C, 2 hMethyleneazetidine58%Not specified
Tebbe ReagentToluene, Pyr, THF, -40 °C to rtMethyleneazetidine37%50 mg
Horner–Wadsworth–Emmons(EtO)₂POCH₂COOEt, NaH, THF, 0 °C to rtα,β-unsaturated ester68%Not specified

Advanced Synthesis Techniques and Yield Optimization

Gram-Scale Access to 5-Azaspiro[2.3]hexane Derivatives

The advancement from laboratory-scale synthesis to gram-scale production is a critical step for enabling further research and development of novel compounds. For azaspiro[2.3]hexane derivatives, which are closely related to the title compound, a robust methodology for multigram synthesis has been developed. enamine.net This scalable approach involves the Tebbe olefination of an N-Boc-protected 2-azetidinone, followed by cyclopropanation of the resulting methyleneazetidine intermediate. enamine.net This synthetic route has been successfully implemented to produce the target building blocks on a scale of up to 52 grams, demonstrating its practicality and efficiency for generating substantial quantities of these valuable spirocyclic compounds. enamine.net

Modified Curtius Rearrangement for Amine Introduction

The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into primary amines via an isocyanate intermediate. nih.govwikipedia.orgorganic-chemistry.org Modified, one-pot versions of this reaction have been developed to be milder and more efficient. nih.govillinoisstate.edu In the synthesis of complex molecules, including precursors to 5-azaspiro[2.3]hexane derivatives, the introduction of an amine group is often a key step. The modified Curtius rearrangement, for instance using diphenylphosphoryl azide (DPPA), allows for the direct conversion of a carboxylic acid to a carbamate, which can then be deprotected to yield the primary amine. nih.gov This reaction is known for proceeding with retention of configuration at the migrating group, which is crucial for maintaining stereochemical integrity in complex syntheses. wikipedia.org This methodology provides a reliable strategy for installing the essential amine functionality in the final stages of the synthesis of 5-azaspiro[2.3]hexane derivatives.

Stereochemical Control in 5-Azaspiro[2.3]hexane Synthesis

The synthesis of 5-azaspiro[2.3]hexane derivatives presents a significant stereochemical challenge due to the potential for multiple contiguous chiral centers. nih.govbeilstein-journals.org The construction of the spirocyclic junction, in particular, requires precise control over the stereochemistry to obtain the desired diastereomer. A key strategy for achieving this control is the diastereoselective cyclopropanation of an exocyclic methyleneazetidine precursor. researchgate.netbeilstein-journals.orgnih.gov The use of a rhodium-catalyzed cyclopropanation reaction with ethyl diazoacetate has been shown to be an effective method for introducing the cyclopropane ring with a degree of diastereoselectivity. researchgate.netbeilstein-journals.org The inherent chirality of the starting material, often derived from natural sources like D-serine, can influence the stereochemical outcome of the cyclopropanation step, leading to the preferential formation of one diastereomer over others. nih.govbeilstein-journals.orgnih.gov The elucidation and control of the stereochemistry at the three contiguous chiral centers are paramount for the synthesis of specific, biologically active analogues. nih.govbeilstein-journals.org

Diastereoselective Control in Cyclopropanation

A key step in the synthesis of the 5-azaspiro[2.3]hexane core is the cyclopropanation of a 3-methyleneazetidine derivative. Rhodium-catalyzed decomposition of a diazoacetate, such as ethyl diazoacetate, in the presence of the olefin precursor has proven to be an effective method for forming the spirocyclic cyclopropane ring. This reaction exhibits notable diastereoselectivity, preferentially forming trans cyclopropane products. beilstein-journals.orgnih.gov

The stereochemical outcome of the cyclopropanation is influenced by several factors, including the choice of catalyst and the protecting group on the azetidine nitrogen. For instance, the use of dirhodium tetracarboxylate catalysts, like Rh₂(OAc)₄, has been shown to favor the formation of the trans diastereomers. beilstein-journals.org More complex chiral dirhodium tetracarboxylate catalysts can achieve high levels of both enantioselectivity and diastereoselectivity in the cyclopropanation of related azacyclic systems. nih.gov

In a specific synthetic approach starting from D-serine, a terminal olefin derivative of a protected azetidine was subjected to a rhodium-catalyzed cyclopropanation with ethyl diazoacetate. beilstein-journals.orgresearchgate.net This reaction yielded a mixture of diastereoisomers, with the two major products corresponding to the trans configuration of the cyclopropane ring relative to the substituents on the azetidine ring. beilstein-journals.org The reaction conditions, such as the slow addition of the diazo compound, can be optimized to improve the yield of the desired spirocyclic product. beilstein-journals.org

Table 1: Diastereomeric Ratio in Rhodium-Catalyzed Cyclopropanation

CatalystSubstrateDiastereomeric Ratio (trans:cis)Reference
Rh₂(OAc)₄N-Boc-3-methyleneazetidine derivativePredominantly trans beilstein-journals.org
Rh₂(S-pPhTPCP)₄N-Ts-3-methyleneazetidine derivative>20:1 nih.gov

This table is illustrative and based on findings from related systems, highlighting the potential for high diastereoselectivity.

Isolation and Elucidation of Diastereoisomers

Following the cyclopropanation reaction, a mixture of diastereomers of the 5-azaspiro[2.3]hexane derivative is typically obtained. The separation of these stereoisomers is crucial for their individual characterization and further use. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is a powerful technique for the isolation of these diastereomers in their pure form. beilstein-journals.org

In the synthesis of L-glutamic acid analogues incorporating the 5-azaspiro[2.3]hexane scaffold, semi-preparative chiral HPLC was successfully employed to separate the major diastereomers produced during the rhodium-catalyzed cyclopropanation. beilstein-journals.org The HPLC analysis of the reaction mixture revealed the presence of multiple diastereoisomers, with two being the most abundant. beilstein-journals.org

Once isolated, the stereochemistry of the individual diastereoisomers can be elucidated using various spectroscopic techniques. Nuclear Overhauser effect (NOE) studies are particularly valuable for determining the relative configuration of the stereocenters within the spirocyclic system. beilstein-journals.org By analyzing the spatial proximity of different protons in the molecule, the cis or trans relationship of substituents on the cyclopropane and azetidine rings can be definitively assigned.

Functionalization and Derivatization of the 5-Azaspiro[2.3]hexane Scaffold

The synthetic utility of the 5-azaspiro[2.3]hexane scaffold is significantly enhanced by the ability to introduce a variety of functional groups, allowing for the creation of diverse molecular architectures for applications in drug discovery and as chemical probes.

Introduction of Carboxylic Acid, Ester, Carbamate, and Amine Functional Groups

Ester groups are commonly introduced during the cyclopropanation step itself, through the use of a diazoacetate reagent like ethyl diazoacetate. This directly installs an ethoxycarbonyl group on the newly formed cyclopropane ring. beilstein-journals.org

Carboxylic acid groups can be generated from precursor functional groups. For instance, a primary alcohol substituent on the azetidine ring can be oxidized to a carboxylic acid using reagents like Jones reagent. beilstein-journals.org This transformation is a key step in the synthesis of amino acid analogues based on the 5-azaspiro[2.3]hexane framework. beilstein-journals.orgresearchgate.net

The introduction of carbamate and amine functional groups can be envisioned through various synthetic manipulations of the core structure, although specific examples directly on the 5-azaspiro[2.3]hexane system are less commonly reported. Carbamates are frequently used as protecting groups for the azetidine nitrogen and can be installed using standard procedures. Further derivatization to introduce additional amine functionalities would likely involve multi-step sequences starting from an appropriate functional group handle on the scaffold.

Table 2: Functional Group Introduction Strategies

Functional GroupMethodPrecursorReagentsReference
EsterCyclopropanation3-MethyleneazetidineEthyl diazoacetate, Rh₂(OAc)₄ beilstein-journals.org
Carboxylic AcidOxidationPrimary AlcoholJones reagent beilstein-journals.org

N-Alkylation and N-Acylation Strategies for Azetidine Derivatives

The secondary amine of the azetidine ring in the 5-azaspiro[2.3]hexane scaffold provides a key site for functionalization through N-alkylation and N-acylation. These reactions allow for the introduction of a wide range of substituents, modulating the physicochemical properties and biological activity of the resulting derivatives.

N-Acylation is a common strategy, often employed for the introduction of protecting groups during synthesis. The use of a tert-butyloxycarbonyl (Boc) group is a prime example, installed to protect the azetidine nitrogen during the construction of the spirocyclic framework. beilstein-journals.org This protecting group can be subsequently removed under acidic conditions to liberate the free amine for further derivatization or to yield the final target compound. beilstein-journals.org Other acyl groups can be introduced using standard amide bond forming conditions.

N-Alkylation of the azetidine nitrogen can be achieved through various methods. While specific examples on the 5-azaspiro[2.3]hexane system are not extensively detailed in the literature, general methods for the N-alkylation of azetidines are applicable. These can include reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. The choice of conditions would depend on the specific substrate and the desired alkyl group to be introduced.

The ability to perform both N-acylation and N-alkylation on the 5-azaspiro[2.3]hexane core significantly expands the chemical space accessible from this unique scaffold, making it a valuable building block for the synthesis of novel and complex molecules.

Conformational Analysis and Structural Elucidation of 5 Azaspiro 2.3 Hexane Hydrochloride Derivatives

Theoretical and Computational Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that complement experimental findings. For 5-azaspiro[2.3]hexane derivatives, theoretical studies have been instrumental in assessing stability and exploring reaction pathways.

Assessment of Relative Diastereoisomer Stability through Theoretical Calculations

In the synthesis of complex molecules like 5-azaspiro[2.3]hexane derivatives, multiple diastereoisomers can be formed. Theoretical calculations are a key method for predicting the relative stability of these isomers, which often correlates with their experimentally observed abundance.

One study focused on the diastereoselective rhodium-catalyzed cyclopropanation to form a key intermediate, compound 20 , which is a precursor to 5-azaspiro[2.3]hexane-based amino acids. beilstein-journals.orgnih.gov This reaction can theoretically produce four different diastereoisomers (20a-d ). To rationalize the experimental outcome where trans cyclopropane (B1198618) derivatives were favored, the relative stability of these four isomers was evaluated using computational methods. beilstein-journals.org

The process involved generating thousands of conformations for each diastereoisomer using the mixed torsional/low-mode conformational sampling method in MacroModel. beilstein-journals.org These geometries were then minimized using the Polak–Ribiere Conjugate Gradient algorithm with the OPLS-2005 force field. beilstein-journals.org Finally, a full geometry optimization was performed for each diastereoisomer using the Gaussian09 program with the Hartree-Fock (HF/6-31G*) method. beilstein-journals.org

The calculations revealed that the trans isomers, 20a and 20c , shared the same level of stability and were significantly more stable than the cis isomers, 20b and 20d . beilstein-journals.orgnih.gov This theoretical finding was in excellent agreement with the experimental results from HPLC analysis, which showed that the trans isomers were the major products of the cyclopropanation reaction. beilstein-journals.orgnih.gov

Table 1: Calculated Relative Energy of Diastereoisomer Intermediates Data calculated using the HF/6-31G method.*

Diastereoisomer Configuration Relative Energy (kcal/mol)
20a RRS 0
20b SRS 1.49
20c SSS 0
20d RSS 4.48

This table is based on data from a study on the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.orgresearchgate.net

Density Functional Theory (DFT) Studies for Reaction Mechanisms

While specific DFT studies detailing the reaction mechanisms for 5-azaspiro[2.3]hexane hydrochloride were not found in the provided search results, DFT is a widely used computational method to investigate the intricate details of chemical reactions. mdpi.comacademicjournals.org It allows researchers to model transition states, calculate activation energies, and explore different mechanistic pathways, such as concerted versus stepwise cycloadditions. mdpi.com For instance, in the synthesis of related heterocyclic compounds, DFT calculations have been crucial in confirming radical-mediated pathways over concerted ones by demonstrating significantly lower energy barriers. mdpi.com Such computational insights help in optimizing reaction conditions and predicting the stereochemical outcomes of complex reactions like those used to synthesize the 5-azaspiro[2.3]hexane core. nih.govresearchgate.net

Spectroscopic and Crystallographic Characterization for Stereochemistry

Determining the absolute and relative stereochemistry of chiral molecules is a fundamental challenge in organic chemistry. A combination of spectroscopic and crystallographic techniques is typically employed for the unambiguous structural elucidation of 5-azaspiro[2.3]hexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For derivatives of 5-azaspiro[2.3]hexane, ¹H and ¹³C NMR spectra provide foundational information about the molecular structure. beilstein-journals.org In the study of related 1,5-benzodiazepin-2-one (B1260877) derivatives, the coupling constants observed in ¹H NMR spectra were used to differentiate between cis and trans configurations. mdpi.com This principle is broadly applicable for assigning the relative stereochemistry of substituents on the azetidine (B1206935) and cyclopropane rings of the 5-azaspiro[2.3]hexane system. Copies of ¹H and ¹³C NMR spectra for newly synthesized compounds are often provided in supplementary materials of research articles, aiding in the verification of their structures. researchgate.netbeilstein-journals.org

X-ray Crystallography for Definitive Stereochemical Determination

While NMR provides powerful clues, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact position of each atom in the molecule. For novel 5-azaspiro[2.3]hexane derivatives, obtaining a crystal suitable for X-ray analysis is a primary goal to unambiguously confirm the stereochemical assignments made by other methods. beilstein-journals.orgnih.gov This technique was used to confirm the cis configuration of a 1,5-benzodiazepin-2-one derivative after initial assignment by ¹H NMR spectroscopy. mdpi.com

Nuclear Overhauser Effect (NOE) Studies for Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is therefore extremely useful for determining the relative stereochemistry of a molecule by identifying protons that are close to each other in space.

In the stereochemical elucidation of the major diastereoisomers of intermediate 20 , NOE studies were critical. beilstein-journals.org The two most abundant diastereoisomers, 20a and 20c , were isolated by chiral HPLC and analyzed. nih.govbeilstein-journals.org

This table is based on data from NOE studies performed on key intermediates in the synthesis of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.org

For the major isomer, irradiation of proton H1 resulted in a 4.8% NOE on proton H2. beilstein-journals.org This spatial proximity is only possible in the trans isomer 20a or the cis isomer 20b . Since the cyclopropanation reaction was known to be highly selective for the more stable trans products, this isomer was confidently identified as 20a . beilstein-journals.orgbeilstein-journals.org This assignment was further supported by the absence of an NOE between H3 and H2. beilstein-journals.org The second most abundant isomer showed no key NOE effects, which is consistent with its assignment as the other trans isomer, 20c , where the protons are too distant from one another. beilstein-journals.org

Exit Vector Plot (EVP) Analysis for Conformational Insight and Bioisosterism

Exit Vector Plot (EVP) analysis is a powerful computational tool used in medicinal chemistry to visualize and understand the three-dimensional (3D) spatial arrangement of substituents attached to a molecular scaffold. rsc.orgresearchgate.net This method is particularly valuable for analyzing conformationally constrained molecules like this compound derivatives, providing crucial insights for drug design, scaffold hopping, and identifying bioisosteric replacements. researchgate.netnih.gov

The core principle of EVP analysis involves defining "exit vectors," which represent the bonds connecting substituents to the central scaffold. The relative orientation of these vectors is then described by a set of geometric parameters: the distance (r) between the points of attachment, two angles (φ1 and φ2) describing the angles of the vectors relative to the plane of the scaffold, and a dihedral angle (θ) that captures the twist between the substituents. researchgate.netresearchgate.net By plotting these parameters, chemists can create a visual map of the conformational space accessible to a given scaffold. rsc.orgresearchgate.net

For the 5-azaspiro[2.3]hexane scaffold, the spirocyclic fusion of a cyclopropane and an azetidine ring creates a rigid structure with well-defined points for substitution. beilstein-journals.orgnih.govnih.gov This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target. The hydrochloride salt form ensures the basic nitrogen is protonated, influencing its interaction profile and physicochemical properties.

Research Findings from EVP Analysis

Research on analogous disubstituted saturated rings demonstrates that EVP analysis can effectively classify scaffolds based on the spatial arrangement of their exit vectors. rsc.orgrsc.org These analyses often reveal distinct, favored regions in the plots, similar to the Ramachandran plots for peptides, which correspond to specific, low-energy conformations. rsc.org For a disubstituted 5-azaspiro[2.3]hexane derivative, the EVP would define the spatial relationship between substituents, for instance, at the C1 position of the cyclopropane ring and a group attached to the azetidine nitrogen.

Theoretical calculations and conformational searches are integral to generating the data for EVPs. beilstein-journals.orgnih.gov By calculating the geometries of various diastereoisomers and their low-energy conformations, a comprehensive map of the scaffold's conformational preferences can be constructed. beilstein-journals.org This allows for a rational comparison between different but related scaffolds.

The table below illustrates hypothetical EVP data for two diastereomers of a disubstituted 5-azaspiro[2.3]hexane derivative, showcasing how subtle changes in stereochemistry can lead to distinct spatial orientations of substituents.

Table 1: Illustrative Exit Vector Plot Parameters for 5-Azaspiro[2.3]hexane Diastereomers

Diastereomer Attachment Point 1 Attachment Point 2 Distance (r, Å) Angle (φ1, °) Angle (φ2, °) Dihedral (θ, °) Conformational Region
Isomer A (trans) C1 (Cyclopropane) N5 (Azetidine) 4.2 110 125 60 α-region

Application in Bioisosterism

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of lead optimization. spirochem.comnih.govnih.gov EVP analysis provides a quantitative and visual framework for identifying suitable bioisosteric replacements, not just of individual functional groups, but of the entire scaffold. nih.govcambridgemedchemconsulting.com

By mapping the exit vector patterns of a known active compound, researchers can search for alternative scaffolds that present their functional groups in a similar 3D arrangement. researchgate.net The rigid 5-azaspiro[2.3]hexane core, for example, could serve as a bioisostere for other saturated heterocyclic or spirocyclic systems by mimicking their substituent vectors. researchgate.net This process, often termed "scaffold hopping," is crucial for navigating new chemical space and developing novel intellectual property. nih.govspirochem.com

The following table demonstrates how EVP data can guide the selection of a potential bioisosteric scaffold for a 5-azaspiro[2.3]hexane derivative.

Table 2: Bioisosteric Scaffold Comparison Using EVP Parameters

Scaffold Exit Vector Distance (r, Å) Exit Vector Dihedral (θ, °) Potential as Bioisostere
5-Azaspiro[2.3]hexane (Target) 4.2 60 -
Spiro[3.3]heptane 4.3 58 High
Bicyclo[1.1.1]pentane 3.8 30 Medium

Applications of 5 Azaspiro 2.3 Hexane Hydrochloride in Medicinal Chemistry and Drug Discovery Programs

Design of Conformationally Constrained Analogues

5-Azaspiro[2.3]hexane Derivatives as "Frozen" Analogues of L-Glutamic Acid

L-Glutamic acid is a primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in numerous physiological processes. Consequently, the development of potent and selective ligands for glutamate (B1630785) receptors is a major focus of neuroscience research. Several strategies have been employed to create constrained analogues of L-glutamic acid to improve its drug-like properties.

In this context, 5-azaspiro[2.3]hexane derivatives have been designed and synthesized as "frozen" analogues of L-glutamic acid. These bicyclic compounds aim to limit the rotation around the C3–C4 bond of the L-glutamic acid backbone by incorporating a spirocyclic cyclopropane (B1198618) moiety onto an azetidine (B1206935) ring. The synthesis of these complex bridged analogues of glutamic acid has been successfully achieved, providing valuable tools for studying glutamate receptor pharmacology.

The stereocontrolled synthesis of these analogues often starts from readily available chiral precursors like D-serine. A key step in the synthetic route is a diastereoselective rhodium-catalyzed cyclopropanation reaction to introduce the cyclopropyl (B3062369) moiety. This approach allows for the preparation of specific stereoisomers of the 5-azaspiro[2.3]hexane-based amino acids.

Table 1: Key Steps in the Synthesis of "Frozen" L-Glutamic Acid Analogues

StepDescriptionStarting MaterialKey ReagentProduct
1Azetidinone formationD-serine derivative-Azetidinone intermediate
2Introduction of exocyclic double bondAzetidinone intermediateWittig-type reagentMethylene (B1212753) azetidinone
3CyclopropanationMethylene azetidinoneDiazoacetate and Rhodium catalyst5-Azaspiro[2.3]hexane core
4Functional group manipulation5-Azaspiro[2.3]hexane intermediateVarious"Frozen" L-Glutamic acid analogue

This table provides a generalized overview of the synthetic strategy.

Spiro[2.3]hexane Analogues of Gamma-Aminobutyric Acid (GABA)

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of conformationally restricted GABA analogues is a key strategy in the design of new therapeutics for neurological disorders.

Researchers have synthesized novel spiro[2.3]hexane amino acids that serve as conformationally rigid analogues of GABA. These compounds, including 5-aminospiro[2.3]hexanecarboxylic acid and 5-aminospiro[2.3]hexanephosphonic acids, are considered promising modulators of GABAergic pathways. The synthesis of these analogues often involves the catalytic [1+2] cycloaddition of diazo compounds to 3-substituted methylenecyclobutanes.

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry. The 5-azaspiro[2.3]hexane scaffold has emerged as a valuable bioisostere for commonly used ring systems in drug discovery.

5-Azaspiro[2.3]hexane Scaffolds as Isosteric Replacements for Five- and Six-Membered Rings

The unique three-dimensional and rigid nature of the 5-azaspiro[2.3]hexane scaffold makes it an attractive replacement for more flexible five- and six-membered rings in drug candidates. This "scaffold hopping" approach can lead to improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. The strained nature of the spiro[2.3]hexane system, containing both cyclopropane and cyclobutane (B1203170) rings, offers a novel exploration of chemical space compared to traditional flat, aromatic structures.

5-Azaspiro[2.3]hexane as an Overlooked Piperidine (B6355638) Isostere

The piperidine ring is a prevalent motif in many approved drugs. However, its replacement with novel bioisosteres is an active area of research to improve drug properties and explore new intellectual property space. The 5-azaspiro[2.3]hexane motif has been proposed as a potential alternative to piperidine. While its constitutional isomer, 4-azaspiro[2.3]hexane, has also gained attention as a piperidine bioisostere, the 5-aza variant offers a different arrangement of atoms and exit vectors for substitution. The synthesis of functionalized 5-azaspiro[2.3]hexane derivatives often relies on the addition of a carbene to an exocyclic double bond on an azetidine ring.

Table 2: Comparison of Physicochemical Properties of Piperidine and a Hypothetical 5-Azaspiro[2.3]hexane Analogue

PropertyPiperidine5-Azaspiro[2.3]hexane AnalogueRationale for Change
Molecular WeightLowerHigherAddition of cyclopropane ring
Lipophilicity (cLogP)Varies with substitutionGenerally higherIncreased carbon content
pKaTypically ~11Potentially alteredInfluence of strained ring system
3D ShapeFlexible chair/boatRigid spirocyclicConformational restriction

This table presents a conceptual comparison; actual values would depend on the specific substituents.

Ligand Design for Neurotransmitter Receptors

The conformational rigidity of the 5-azaspiro[2.3]hexane scaffold is a significant advantage in the design of selective ligands for neurotransmitter receptors. By pre-organizing the pharmacophoric elements in a specific spatial orientation, this scaffold can enhance binding affinity and selectivity for the target receptor.

As discussed previously, the design of "frozen" analogues of L-glutamic acid based on the 5-azaspiro[2.3]hexane framework is a prime example of its application in ligand design for neurotransmitter receptors. These conformationally restricted analogues are intended to selectively target various subtypes of glutamate receptors, including both ionotropic (e.g., NMDA, AMPA) and metabotropic (mGluRs) receptors. The ability to synthesize specific stereoisomers of these analogues allows for a detailed exploration of the structure-activity relationships at these important central nervous system targets. The development of such selective ligands is crucial for elucidating the physiological roles of individual receptor subtypes and for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Identification of Ligands for Ionotropic Glutamate Receptors (iGluRs)

Derivatives of 5-azaspiro[2.3]hexane have been rationally designed as conformationally "frozen" analogues of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian CNS. nih.govnih.govbeilstein-journals.org The rationale behind this approach is to restrict the conformational flexibility of the glutamate backbone, thereby locking it into a specific bioactive conformation that may confer selectivity for different glutamate receptor subtypes. nih.govnih.govbeilstein-journals.org

Ionotropic glutamate receptors (iGluRs), which include NMDA, AMPA, and kainate receptors, are ligand-gated ion channels crucial for fast synaptic transmission. nih.govbeilstein-journals.org The development of subtype-selective iGluR ligands is a significant goal in medicinal chemistry for the potential treatment of various neurological disorders. The synthesis of 5-azaspiro[2.3]hexane-based amino acids was undertaken with the objective of creating novel ligands for the array of glutamate receptors. nih.govbeilstein-journals.org While the foundational research established the synthesis of these compounds as constrained analogues of L-glutamic acid, specific data on their binding affinities and functional activities at various iGluR subtypes have not been extensively reported in the available literature.

Table 1: Intended Ionotropic Glutamate Receptor Targets for 5-Azaspiro[2.3]hexane Derivatives

Receptor SubfamilySpecific Receptor TypesRole in the CNS
NMDA ReceptorsGluN1, GluN2A-DLearning, memory, synaptic plasticity
AMPA ReceptorsGluA1-4Fast excitatory synaptic transmission
Kainate ReceptorsGluK1-5Modulation of neurotransmitter release

This table reflects the intended receptor targets for 5-azaspiro[2.3]hexane derivatives based on their design as L-glutamic acid analogues. Specific binding data for these compounds are not yet widely available.

Development of Ligands for Metabotropic Glutamate Receptors (mGluRs)

In addition to iGluRs, the eight subtypes of metabotropic glutamate receptors (mGluR1-8) represent another major class of glutamate receptors that are G-protein coupled and play a modulatory role in the CNS. nih.govbeilstein-journals.org The design of 5-azaspiro[2.3]hexane derivatives also encompasses the goal of targeting these receptors. nih.govbeilstein-journals.org The conformational constraint imposed by the spirocyclic scaffold is intended to provide selectivity for specific mGluR subtypes, which could be beneficial for treating a range of CNS disorders, including schizophrenia, depression, anxiety, and neurodegenerative diseases. nih.gov

The synthesis of these novel spiro analogues of L-glutamic acid was proposed as a strategy to explore the bioactive conformations required for potent and selective interaction with mGluRs. nih.govnih.govbeilstein-journals.org However, similar to the iGluRs, detailed pharmacological characterization of these compounds, including their binding affinities and agonist or antagonist activities at the different mGluR subtypes, is not extensively documented in the current scientific literature.

Table 2: Intended Metabotropic Glutamate Receptor Targets for 5-Azaspiro[2.3]hexane Derivatives

mGluR GroupReceptor SubtypesPrimary Signaling Mechanism
Group ImGluR1, mGluR5Gq/G11-coupled (Phospholipase C activation)
Group IImGluR2, mGluR3Gi/Go-coupled (Inhibition of adenylyl cyclase)
Group IIImGluR4, mGluR6, mGluR7, mGluR8Gi/Go-coupled (Inhibition of adenylyl cyclase)

This table outlines the intended mGluR targets for 5-azaspiro[2.3]hexane derivatives. Comprehensive experimental data on the activity of these specific compounds at these receptors are pending further investigation.

Modulators of GABAergic Cascades in the Central Nervous System

A thorough review of the scientific literature did not yield any studies specifically linking 5-azaspiro[2.3]hexane hydrochloride or its derivatives to the modulation of GABAergic cascades in the central nervous system. Research to date has primarily focused on their potential as ligands for glutamate receptors.

Contributions to CNS-Focused Lead-Like Library Development

While the development of novel, three-dimensional scaffolds is a key strategy in the creation of CNS-focused lead-like libraries, there is no specific information in the available literature to indicate that this compound or its derivatives have been incorporated into such collections. The focus of published research has been on the synthesis and rationale for their potential as glutamate receptor ligands rather than their inclusion in broader screening libraries.

Potential in β-Turn and Sheet-Like Peptidomimetic Design

The constrained amino acid derivatives based on the 5-azaspiro[2.3]hexane scaffold are considered useful building blocks for the synthesis of peptidomimetics. nih.govbeilstein-journals.org Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid spirocyclic structure of these unnatural amino acids can be used to induce specific secondary structures, such as β-turns and β-sheets, in peptide sequences.

These secondary structures are critical for many protein-protein interactions and the binding of peptide ligands to their receptors. By incorporating the 5-azaspiro[2.3]hexane core, it is possible to create conformationally defined peptidomimetics that could act as potent and selective modulators of these biological processes. The final constrained amino acid derivatives synthesized from this scaffold are noted as being valuable for peptidomimetic synthesis. nih.govbeilstein-journals.org However, specific examples of the successful incorporation of these derivatives into functional β-turn or sheet-like peptidomimetics have not yet been detailed in the scientific literature.

Analytical Methodologies for Purity and Identity Confirmation of 5 Azaspiro 2.3 Hexane Hydrochloride

Chromatographic Techniques

Chromatographic methods are fundamental in the separation and analysis of complex chemical mixtures. For 5-Azaspiro[2.3]hexane hydrochloride and its derivatives, techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are invaluable.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Assessment

The synthesis of spirocyclic compounds like 5-Azaspiro[2.3]hexane can often result in the formation of multiple stereoisomers, including diastereomers. HPLC is a powerful tool for the separation and quantification of these isomers. In the context of related azaspiro[2.3]hexane derivatives, chiral HPLC has been successfully employed to assess diastereomeric purity.

For instance, in the synthesis of a derivative of 5-azaspiro[2.3]hexane, HPLC analysis revealed the presence of six diastereoisomers. The relative ratios of these were determined to be two major isomers (49% and 33%) and four minor isomers (12%, 3%, 1.8%, and 1.2%). The two most abundant diastereoisomers were subsequently isolated in their pure forms using semi-preparative chiral HPLC, which allowed for their individual characterization. This demonstrates the capability of HPLC to not only identify but also quantify the different stereoisomers present in a sample, which is a critical aspect of quality control. The development of a robust HPLC method often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. For many chiral separations of amine-containing compounds, polysaccharide-based CSPs are a popular choice. chromatographyonline.com

Table 1: HPLC Method Parameters for Diastereomeric Assessment of a 5-Azaspiro[2.3]hexane Derivative

ParameterValue
Technique Semi-preparative Chiral HPLC
Result Isolation of two most abundant diastereoisomers
Relative Ratio of Major Isomers 49% and 33%
Relative Ratio of Minor Isomers 12%, 3%, 1.8%, 1.2%

Liquid Chromatography-Mass Spectrometry (LC-MS) for Adduct Formation and Quantification

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and selective technique for identifying and quantifying compounds. When analyzing amine hydrochloride salts like this compound, the mobile phase composition can significantly influence the ionization process and the types of ions, or adducts, that are formed.

In electrospray ionization (ESI), which is commonly coupled with LC, adduct formation is a key process for generating charged ions that can be detected by the mass spectrometer. nih.gov For this compound, the protonated molecule [M+H]⁺ is the primary ion of interest for confirming the molecular weight of the free amine. However, other adducts can also form, depending on the composition of the mobile phase. Common adducts include those with sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present as trace impurities in solvents and glassware. nih.gov

The choice of mobile phase additives is critical. For instance, using ammonium (B1175870) formate (B1220265) or acetate (B1210297) can lead to the formation of ammonium adducts [M+NH₄]⁺. nih.gov Conversely, the use of certain additives can also suppress the formation of unwanted adducts. The addition of fluorinated alkanoic acids along with formic acid and volatile ammonium salts has been shown to be effective in minimizing metal ion adducts, thereby enhancing the signal of the desired protonated molecule and improving sensitivity. researchgate.net The presence of the hydrochloride salt itself does not necessarily need to be altered before injection, as the compound will dissociate in the aqueous or alcoholic mobile phase. reddit.com Careful method development is required to ensure that the desired adduct is consistently and reproducibly formed for accurate quantification.

Table 2: Potential Adducts in LC-MS Analysis of 5-Azaspiro[2.3]hexane

Adduct IonDescription
[M+H]⁺ Protonated molecule (ion of interest for identity)
[M+Na]⁺ Sodium adduct
[M+K]⁺ Potassium adduct
[M+NH₄]⁺ Ammonium adduct (if ammonium salts are used)
[M+C₂H₈N]⁺ Ethylamine adduct (can form with acetonitrile (B52724) in mobile phase) nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. For a polar compound like this compound, UPLC can offer significant advantages. The enhanced resolving power of UPLC is particularly beneficial for separating the main compound from closely related impurities.

UPLC methods are well-suited for the analysis of polar and heterocyclic amines. sigmaaldrich.com A UPLC system coupled with a tandem mass spectrometer (UPLC-MS/MS) can provide rapid and highly selective quantification of target analytes in complex matrices. sigmaaldrich.com While a specific UPLC method for this compound is not detailed in readily available literature, general principles for the analysis of polar amines can be applied. This would typically involve a column with a stationary phase designed for polar analytes, such as a BEH HILIC or Amide column, and a mobile phase consisting of a mixture of an organic solvent like acetonitrile and an aqueous buffer.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of the identity of chemical compounds by measuring their mass-to-charge ratio.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, ESI typically generates the protonated molecule [M+H]⁺. For 5-Azaspiro[2.3]hexane (C₅H₉N, molecular weight 83.13 g/mol ), the expected mass-to-charge ratio for the protonated molecule would be approximately 84.14 m/z. The hydrochloride salt will dissociate in the solution used for ESI-MS, allowing for the detection of the free amine's molecular ion. reddit.comnih.gov

It is important to note that the presence of chloride ions from the hydrochloride salt can sometimes lead to the formation of chloride adducts, although this is less common in positive ion mode. The composition of the mobile phase, including the use of acids like formic acid or acetic acid, can help to promote the formation of the [M+H]⁺ ion and improve the signal intensity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized compound or for identifying unknown impurities. For a related compound, 5-azaspiro[2.3]hexane-1-carbonitrile, HRMS with ESI was used to confirm its identity. The calculated mass for the protonated molecule [M+H]⁺ (C₆H₉N₂) was 109.0764, and the found mass was 109.0761, demonstrating the high accuracy of the technique. sigmaaldrich.cn

For 5-Azaspiro[2.3]hexane, the theoretical exact mass of the neutral molecule (C₅H₉N) is 83.0735 g/mol . nih.gov An HRMS measurement would be expected to provide a mass value very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Table 3: Theoretical Mass Data for 5-Azaspiro[2.3]hexane

ParameterValueSource
Molecular Formula C₅H₉N
Molecular Weight 83.13 g/mol PubChem nih.gov
Exact Mass 83.0735 DaPubChem nih.gov

Q & A

Q. What are the common synthetic routes for 5-Azaspiro[2.3]hexane hydrochloride, and what key intermediates are involved?

The synthesis typically starts from D-serine and involves multi-step strategies. A critical intermediate is the α,β-unsaturated ester (e.g., compound 17 ), which undergoes Rh-catalyzed cyclopropanation using ethyl diazoacetate to introduce the spirocyclic ring . Key steps include:

  • Horner-Wadsworth-Emmons olefination to generate terminal alkenes.
  • Petasis olefination to avoid side reactions during terminal alkene formation (yield: 58%) .
  • Rh₂(OAc)₄-catalyzed cyclopropanation under optimized conditions (e.g., dichloromethane, excess ethyl diazoacetate) to achieve cis-selectivity and yields up to 60% .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Chiral HPLC : Separates enantiomers (e.g., diastereoisomers 20a and 20b ) with semi-preparative purification .
  • NOE (Nuclear Overhauser Effect) studies : Determines stereochemistry by analyzing spatial proximity of protons in major isomers .
  • NMR and mass spectrometry : Validates molecular structure and purity .

Advanced Research Questions

Q. How can researchers optimize low-yielding cyclopropanation steps in the synthesis of 5-Azaspiro[2.3]hexane derivatives?

Cyclopropanation often suffers from steric hindrance and competing side reactions. Methodological optimizations include:

  • Reagent excess : Increasing ethyl diazoacetate from 1.5 to 3 equivalents improved yields from 23% to 51% .
  • Solvent and catalyst tuning : Using dichloromethane with Rh₂(OAc)₄ enhances cis-selectivity and reduces byproducts .
  • Concentration adjustments : Lower reaction concentrations (0.02 M vs. 0.05 M) improved yields to 60% .

Q. What methodological approaches enable stereochemical elucidation of spirocyclic compounds like this compound?

  • NOE experiments : Identified the major diastereoisomers (49% and 33% abundance) by correlating proton spatial arrangements .
  • Computational modeling : Gaussian calculations predicted relative stability of stereoisomers, aligning with experimental HPLC and NOE data .
  • X-ray crystallography : Used in related spirocyclic compounds to resolve absolute configurations (not explicitly reported here but recommended for novel derivatives) .

Q. What strategies address scalability challenges in transition-metal-catalyzed reactions for spirocyclic compound synthesis?

  • Avoiding Tebbe reagent : While effective on small scales, Tebbe reactions failed during scale-up due to inconsistent alkene formation; Petasis olefination provided reliable alternatives .
  • Catalyst stability : Rh₂(OAc)₄ demonstrated consistent performance at higher scales when reaction conditions (solvent purity, inert atmosphere) were tightly controlled .

Q. How do computational studies inform the design of conformationally restricted glutamate analogs based on 5-Azaspiro[2.3]hexane derivatives?

  • Energy minimization : Gaussian software modeled the lowest-energy conformers of diastereoisomers, guiding synthetic prioritization of stable intermediates .
  • Receptor docking simulations : Predicted enhanced binding to metabotropic glutamate (mGlu) receptors by mimicking L-glutamate’s "frozen" bioactive conformation .

Q. What experimental designs are critical for evaluating the biological activity of 5-Azaspiro[2.3]hexane derivatives in receptor binding assays?

  • Radioligand displacement assays : Test affinity for mGlu or NMDA receptors using tritiated ligands (e.g., [³H]LY341495 for mGlu₂/₃) .
  • Functional assays : Measure intracellular calcium flux in HEK293 cells expressing recombinant glutamate receptors .
  • Selectivity profiling : Compare activity across receptor subtypes to identify structure-activity relationships (SAR) .

Q. Key Data Points from Evidence

  • Cyclopropanation optimization : 60% yield achieved with Rh₂(OAc)₄, 3 eq ethyl diazoacetate, and 0.02 M concentration .
  • Diastereoisomer ratio : 49% (major), 33% (secondary), and minor isomers via chiral HPLC .
  • Biological relevance : Designed to mimic L-glutamate for neurodegenerative disease research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.